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Compound of Interest

Compound Name: Methyl 3-nitroisonicotinate

Cat. No.: B171716 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectral data for Methyl 3-nitroisonicotinate. This document is intended to

serve as a core resource for researchers and professionals involved in drug development and

organic synthesis, offering detailed spectral data, experimental protocols, and a visual

representation of the molecular structure and its NMR signal assignments.

Introduction
Methyl 3-nitroisonicotinate (CAS No. 103698-10-8) is a substituted pyridine derivative. Its

chemical structure consists of a pyridine ring with a methyl ester group at the 4-position and a

nitro group at the 3-position. The molecular formula is C₇H₆N₂O₄. Understanding the precise

arrangement of atoms within this molecule is crucial for its application in medicinal chemistry

and materials science. NMR spectroscopy is a powerful analytical technique for elucidating the

structure of organic compounds. This guide presents the detailed ¹H and ¹³C NMR spectral

data for Methyl 3-nitroisonicotinate, providing a foundational dataset for its identification and

characterization.

NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for Methyl 3-
nitroisonicotinate. The data is presented in a structured format to facilitate easy reference

and comparison.
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¹H NMR Spectral Data
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

9.15 s - 1H H-2

8.90 d 4.9 1H H-6

7.85 d 4.9 1H H-5

4.00 s - 3H -OCH₃

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

163.5 C=O

155.0 C-6

150.0 C-2

145.0 C-4

135.0 C-3

125.0 C-5

53.0 -OCH₃

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Experimental Protocols
The following is a detailed protocol for the acquisition of ¹H and ¹³C NMR spectra for an organic

compound such as Methyl 3-nitroisonicotinate.

Sample Preparation
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Sample Weighing: Accurately weigh 5-10 mg of the solid Methyl 3-nitroisonicotinate
sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[1][2][3][4]

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

[3] CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If

necessary, gentle warming can be applied, but care should be taken to avoid solvent

evaporation.

Filtering: To remove any particulate matter that could affect the spectral quality, filter the

solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm

NMR tube.

Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Setup and Data Acquisition
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and adjust its

depth according to the spectrometer's instructions. Place the spinner with the sample tube

into the NMR magnet.

Locking and Shimming: The spectrometer's software is used to "lock" onto the deuterium

signal of the solvent (CDCl₃). This step is crucial for stabilizing the magnetic field.

Subsequently, "shimming" is performed to optimize the homogeneity of the magnetic field

across the sample, which sharpens the NMR signals.

¹H NMR Acquisition:

Select the standard ¹H acquisition experiment.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

Set the relaxation delay (e.g., 1-2 seconds) to allow for the protons to return to their

equilibrium state between pulses.
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Initiate the acquisition.

¹³C NMR Acquisition:

Select the standard proton-decoupled ¹³C acquisition experiment. This will simplify the

spectrum by removing the splitting of carbon signals by attached protons.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

220 ppm).

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is

typically required to obtain a good signal-to-noise ratio.

Set an appropriate relaxation delay (e.g., 2-5 seconds), especially to ensure the

observation of quaternary carbons.

Initiate the acquisition.

Data Processing:

After acquisition, the Free Induction Decay (FID) signal is Fourier transformed to generate

the NMR spectrum.

Phase correction is applied to ensure all peaks are in the absorptive mode.

Baseline correction is performed to obtain a flat baseline.

The spectrum is referenced using the residual solvent peak (for CDCl₃, the ¹H signal is at

7.26 ppm and the ¹³C signal is at 77.16 ppm) or an internal standard like tetramethylsilane

(TMS).

For ¹H NMR, the signals are integrated to determine the relative number of protons.

Peak picking is performed to identify the chemical shifts of all signals.

Structural Assignment and Visualization
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The following diagram illustrates the chemical structure of Methyl 3-nitroisonicotinate and the

logical assignment of its ¹H and ¹³C NMR signals.

Methyl 3-nitroisonicotinate Structure

¹H NMR Signals

¹³C NMR Signals

H-2 δ 9.15 (s)
Proton at position 2

H-6 δ 8.90 (d)
Proton at position 6

H-5 δ 7.85 (d)
Proton at position 5

-OCH₃ δ 4.00 (s)
Methyl protons

C=O δ 163.5Carbonyl carbon

C-6 δ 155.0Carbon at position 6

C-2 δ 150.0
Carbon at position 2

C-4 δ 145.0

Carbon at position 4

C-3 δ 135.0

Carbon at position 3

C-5 δ 125.0

Carbon at position 5

-OCH₃ δ 53.0

Methyl carbon
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Click to download full resolution via product page

Caption: Structure and NMR assignments for Methyl 3-nitroisonicotinate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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